Perk-IN-6 is a selective inhibitor of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a key player in the unfolded protein response and cellular stress signaling. This compound has garnered attention for its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer. The development of Perk-IN-6 is rooted in the need for effective modulators of PERK activity, which plays a crucial role in maintaining cellular homeostasis under stress conditions.
Perk-IN-6 was developed through a series of structure-activity relationship studies aimed at optimizing the potency and selectivity of PERK inhibitors. It is classified as a small molecule inhibitor, specifically targeting the kinase domain of PERK. The design process involved extensive computational modeling and high-throughput screening to identify compounds with desirable inhibitory properties against PERK while minimizing off-target effects on other kinases .
The synthesis of Perk-IN-6 involves several key steps, including:
The molecular structure of Perk-IN-6 features a core scaffold that interacts specifically with the ATP-binding site of the PERK kinase domain. The structural analysis indicates that Perk-IN-6 forms critical hydrogen bonds and hydrophobic interactions that enhance its binding affinity.
Key structural data includes:
Perk-IN-6 primarily functions through competitive inhibition of PERK's kinase activity. The following reactions are notable:
The mechanism of action for Perk-IN-6 involves several steps:
Perk-IN-6 exhibits several notable physical and chemical properties:
These properties are critical for its formulation in biological assays and potential therapeutic applications .
Perk-IN-6 has several promising applications in scientific research:
Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) serves as a critical sentinel in endoplasmic reticulum (ER) homeostasis. It is activated upon accumulation of unfolded or misfolded proteins within the ER lumen, a condition termed ER stress. PERK dimerizes and autophosphorylates when dissociated from the chaperone Binding Immunoglobulin Protein (BiP), initiating a cascade aimed at restoring proteostasis [1] [3]. Its primary mechanism involves phosphorylation of eukaryotic Initiation Factor 2 alpha (eIF2α) at serine 51. This attenuates global protein synthesis, reducing the influx of nascent polypeptides into the stressed ER [5] [8]. Simultaneously, phosphorylated eIF2α selectively promotes translation of Activating Transcription Factor 4 (ATF4), which orchestrates genes involved in redox balance, amino acid metabolism, and autophagy [3] [10]. Under unresolved ER stress, ATF4 upregulates the pro-apoptotic factor C/EBP Homologous Protein (CHOP), steering cells toward programmed death [5] [8].
Beyond translational control, PERK regulates mitochondrial dynamics and function. During acute ER stress, PERK-mediated signaling induces mitochondrial elongation through fusion proteins like Mitofusin 2, enhancing cellular bioenergetics and stress adaptation [6]. PERK also interfaces with inflammatory pathways; in hepatic macrophages, it activates the transcription factor Heterogeneous Nuclear Ribonucleoprotein A1 (hnRNPA1), driving pro-inflammatory cytokine production [9]. Tissue-specific PERK functions are evident in metabolic organs. For example:
Table 1: Key Roles of Protein Kinase R-like Endoplasmic Reticulum Kinase in Cellular Stress Adaptation
Function | Mechanism | Cellular Outcome |
---|---|---|
Translational attenuation | eIF2α phosphorylation | Reduced ER protein-folding load |
Transcriptional reprogramming | ATF4 synthesis and CHOP induction | Stress adaptation or apoptosis |
Metabolic regulation | Suppression of PPARγ and lipid biosynthesis genes | Hepatic lipid homeostasis |
Mitochondrial dynamics | Induction of fusion proteins | Enhanced bioenergetics during stress |
Inflammatory signaling | hnRNPA1 activation in macrophages | Cytokine production and immune cell recruitment |
PERK-IN-6 is a selective, ATP-competitive small-molecule inhibitor designed to target the kinase domain of PERK. Its chemical structure enables high-affinity binding, disrupting PERK autophosphorylation and subsequent eIF2α phosphorylation without affecting related kinases like Protein Kinase R (PKR) or General Control Nonderepressible 2 (GCN2) [9]. This specificity makes PERK-IN-6 a valuable tool for dissecting PERK-dependent signaling in diverse pathological contexts.
In mechanistic studies, PERK-IN-6 abrogates PERK-driven adaptive responses. For instance:
Table 2: Research Applications of PERK-IN-6 in Disease Models
Disease Context | Experimental Findings | Reference |
---|---|---|
Acute liver injury | Blocked macrophage activation and hepatocyte apoptosis via PERK-hnRNPA1 axis inhibition | [9] |
Neurodegeneration | Reversed stress-induced mitochondrial elongation and ATP dysregulation | [6] |
T cell immunity | Impaired activation-induced proliferation and cytokine production | [10] |
PERK-IN-6 also differentiates PERK-specific effects from parallel Unfolded Protein Response branches. Compared to modulators of Inositol-Requiring Enzyme 1 alpha (IRE1α) (e.g., STF-083010) or Activating Transcription Factor 6 (ATF6) (e.g., Ceapins), PERK-IN-6 exclusively mitigates PERK/ATF4/CHOP-driven apoptosis without altering IRE1-dependent X-Box Binding Protein 1 (XBP1) splicing or ATF6 proteolytic activation [3] [5]. This precision is critical for investigating crosstalk between Unfolded Protein Response arms.
Table 3: Comparative Effects of Pharmacological Endoplasmic Reticulum Stress Modulators
Modulator | Primary Target | Functional Impact |
---|---|---|
PERK-IN-6 | Protein Kinase R-like Endoplasmic Reticulum Kinase kinase domain | Blocks eIF2α phosphorylation and ATF4 translation |
4-Phenylbutyric acid | Chemical chaperone | Enhances protein folding capacity |
Tauroursodeoxycholic acid | Reduces ER calcium release | Attenuates apoptosis and oxidative stress |
STF-083010 | IRE1α RNase domain | Inhibits XBP1 splicing |
PERK-IN-6’s utility extends to elucidating PERK's non-canonical roles. For example, it revealed PERK-dependent but ATF4-independent regulation of macrophage activation via hnRNPA1, expanding understanding of PERK signaling beyond classical pathways [9]. Such insights underscore its importance in fundamental research and potential therapeutic development for endoplasmic reticulum stress-related pathologies.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3